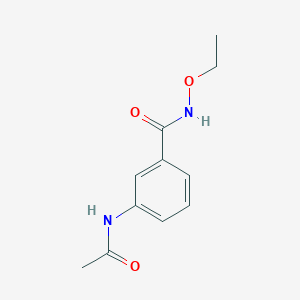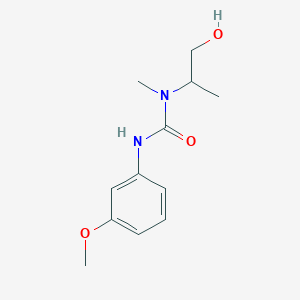
1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxypropan-2-yl group, a methoxyphenyl group, and a methylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea typically involves the reaction of 3-methoxyphenyl isocyanate with 1-(1-hydroxypropan-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to form a hydroxyl group.
Substitution: The methylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxypropan-2-yl)-3-(4-methoxyphenyl)-1-methylurea
- 1-(1-Hydroxypropan-2-yl)-3-(3-ethoxyphenyl)-1-methylurea
- 1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-ethylurea
Uniqueness
1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropan-2-yl group enhances its solubility and reactivity, while the methoxyphenyl group contributes to its potential therapeutic effects.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(1-hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea |
InChI |
InChI=1S/C12H18N2O3/c1-9(8-15)14(2)12(16)13-10-5-4-6-11(7-10)17-3/h4-7,9,15H,8H2,1-3H3,(H,13,16) |
InChI Key |
DKDAPHQSOPUFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(C)C(=O)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


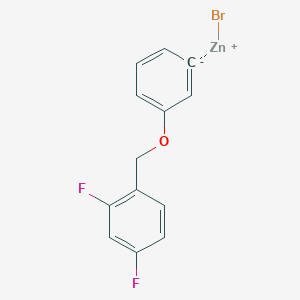
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)



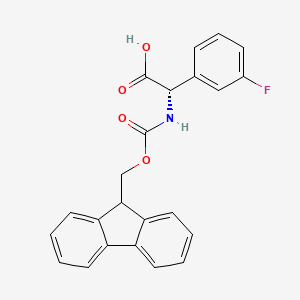
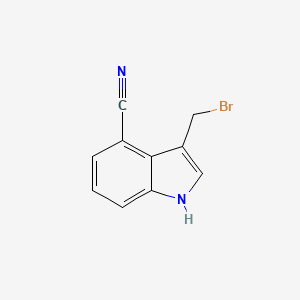
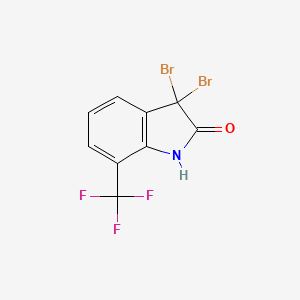

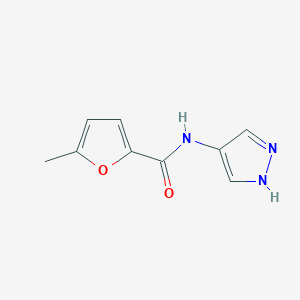

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
